N-Acetyl-N'-phenylurea

Description

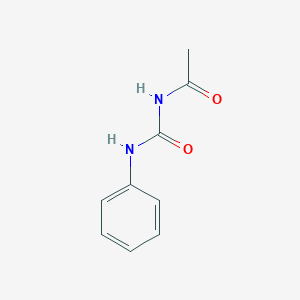

Structure

3D Structure

Properties

IUPAC Name |

N-(phenylcarbamoyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-7(12)10-9(13)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPVBKFFZNPEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50144509 | |

| Record name | 1-Acetyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-03-4 | |

| Record name | N-[(Phenylamino)carbonyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-3-phenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-3-phenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-3-phenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLUREIDOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05RQM063WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Acetyl-N'-phenylurea

Introduction

N-Acetyl-N'-phenylurea, a member of the substituted urea family of organic compounds, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. The presence of three key functional groups—an acetyl group, a urea bridge, and a phenyl ring—imparts a unique combination of hydrogen bonding capabilities, aromatic interactions, and lipophilicity. These characteristics are pivotal in determining the compound's behavior in both biological and chemical systems. A thorough understanding of its physicochemical properties is therefore a prerequisite for any application, from drug design, where such properties govern pharmacokinetics and pharmacodynamics, to the development of novel materials.

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Acetyl-N'-phenylurea. It is intended for researchers, scientists, and drug development professionals, offering not only available data but also detailed, field-proven experimental protocols for the determination of these essential parameters. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Chemical Identity and Molecular Structure

A foundational aspect of understanding a compound's properties is to first establish its identity and molecular architecture.

Key Identifiers

| Property | Value | Source |

| Chemical Name | N-Acetyl-N'-phenylurea | - |

| Molecular Formula | C₉H₁₀N₂O₂ | [1] |

| Molecular Weight | 178.19 g/mol | [1] |

| CAS Number | 102-03-4 | [1] |

Molecular Structure

The structure of N-Acetyl-N'-phenylurea is characterized by a central urea moiety (-NH-CO-NH-) that is substituted with a phenyl group on one nitrogen and an acetyl group on the other.

Caption: 2D structure of N-Acetyl-N'-phenylurea.

The phenyl group introduces aromaticity and lipophilicity, while the acetyl group enhances the hydrogen-bonding potential of the molecule. The urea backbone is a rigid and planar structure that can act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition in biological systems.

Solid-State and Thermal Properties

Melting Point

This protocol describes a standard and reliable method for determining the melting point range of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of N-Acetyl-N'-phenylurea is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.

-

Pulverization: Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula or a mortar and pestle.

-

Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube.

-

Packing the Sample: To pack the sample tightly at the bottom of the tube, gently tap the sealed end of the capillary tube on a hard surface, or drop it through a long glass tube standing vertically on the benchtop. The final packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid drop appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Reporting: Report the result as a melting range (e.g., 165-167°C). For high accuracy, perform the determination in triplicate.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter, especially in drug development, as it influences formulation, administration routes, and bioavailability. Phenylurea, the parent compound, is slightly soluble in water but highly soluble in organic solvents like ethanol and acetone.[3][4] This is attributed to the hydrophobic nature of the phenyl group. The N-acetyl group in N-Acetyl-N'-phenylurea can potentially increase aqueous solubility through additional hydrogen bonding, but the overall molecule is expected to retain significant lipophilic character.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[5]

Apparatus:

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation: Add an excess amount of N-Acetyl-N'-phenylurea to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilute the filtrate with a suitable solvent and determine the concentration of N-Acetyl-N'-phenylurea using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry against a standard curve).

-

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Ionization and Lipophilicity

Acidity (pKa)

The pKa value represents the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For N-Acetyl-N'-phenylurea, the N-H protons of the urea moiety are weakly acidic. The electron-withdrawing nature of the adjacent carbonyl and acetyl groups increases the acidity of these protons compared to a simple amine. Understanding the pKa is vital as the ionization state of a drug affects its solubility, membrane permeability, and interaction with biological targets.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6][7]

Apparatus:

-

pH meter with a calibrated electrode

-

Automatic titrator or a burette

-

Magnetic stirrer and stir bar

-

Jacketed titration vessel with temperature control

Procedure:

-

Sample Preparation: Accurately weigh a known amount of N-Acetyl-N'-phenylurea and dissolve it in a suitable solvent system (e.g., a co-solvent like methanol or DMSO mixed with water) to create a solution of known concentration (typically around 1 mM).[8]

-

Titration Setup: Place the solution in the titration vessel, immerse the pH electrode, and begin stirring.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound.[7] Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point (the point where half of the compound has been neutralized). This corresponds to the flattest region of the buffer zone in the titration curve.

-

Alternatively, the pKa can be calculated from the inflection point of the first derivative of the titration curve.

-

Lipophilicity (LogP)

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is expressed as a logarithm (logP) and is a key indicator of a drug's lipophilicity. A positive logP value indicates a preference for the lipid phase (more lipophilic), while a negative value indicates a preference for the aqueous phase (more hydrophilic).[9] LogP significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

This classic method directly measures the partitioning of a compound between n-octanol and water.[10][11]

Apparatus:

-

Separatory funnel or centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)

-

pH meter

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the water (or buffer of a specific pH for LogD determination) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of N-Acetyl-N'-phenylurea in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning:

-

Add equal volumes of the pre-saturated n-octanol and the aqueous sample solution to a centrifuge tube.

-

Cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning.

-

-

Phase Separation: Centrifuge the tube to achieve a clean separation of the two phases.

-

Concentration Analysis:

-

Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Determine the concentration of N-Acetyl-N'-phenylurea in each phase using a suitable analytical method.

-

-

Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of N-Acetyl-N'-phenylurea is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the 7.0-7.6 ppm range), the N-H protons of the urea linkage (which can be broad and variable in position depending on the solvent and concentration), and a sharp singlet for the methyl protons of the acetyl group (around 2.1 ppm).[1]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. Key expected signals include those for the carbonyl carbons of the urea and acetyl groups (in the 150-175 ppm range), the aromatic carbons (120-140 ppm range), and the methyl carbon of the acetyl group (around 24 ppm).[1]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key vibrational bands for N-Acetyl-N'-phenylurea would include:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹

-

C=O stretching (amide and urea): Strong absorptions in the range of 1650-1750 cm⁻¹

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For N-Acetyl-N'-phenylurea (MW = 178.19), the molecular ion peak (M⁺) would be expected at m/z = 178.

Workflow for Physicochemical Characterization

The systematic characterization of a new chemical entity like N-Acetyl-N'-phenylurea follows a logical progression of experiments.

Sources

- 1. N-ACETYL-N'-PHENYLUREA(102-03-4) 13C NMR [m.chemicalbook.com]

- 2. phenylurea | CAS#:64-10-8 | Chemsrc [chemsrc.com]

- 3. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. acdlabs.com [acdlabs.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. encyclopedia.pub [encyclopedia.pub]

Technical Monograph: Biological Activity & Synthesis of N-Acetyl-N'-Phenylurea Derivatives

Executive Summary

The N-Acetyl-N'-phenylurea scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of antineoplastic, anticonvulsant, and antimicrobial agents. Characterized by a urea bridge (-NH-CO-NH-) flanked by an acetyl group and a phenyl ring, this moiety exhibits unique hydrogen-bonding capabilities that facilitate interaction with diverse biological targets, including receptor tyrosine kinases (RTKs) and voltage-gated sodium channels. This technical guide synthesizes the structure-activity relationships (SAR), synthesis protocols, and biological mechanisms of this class, providing a roadmap for their application in drug discovery.

Chemical Scaffold & Structure-Activity Relationship (SAR)[1]

The biological efficacy of N-Acetyl-N'-phenylurea derivatives stems from their ability to act as bioisosteres of amides and hydantoins. The core urea linkage serves as a rigid spacer and a double hydrogen bond donor/acceptor system, critical for anchoring the molecule within enzyme active sites.

SAR Analysis

-

The Urea Bridge: Essential for hydrogen bonding (e.g., with the "gatekeeper" residues in kinase domains). Replacement with thiourea often alters selectivity but retains potency.

-

N-Acetyl Group: Increases lipophilicity (LogP) compared to the parent urea, enhancing membrane permeability. It also modulates the acidity of the adjacent N-H proton (pKa ~10-11), influencing binding affinity.

-

Phenyl Ring: The primary site for substitution. Electron-withdrawing groups (EWGs) like -Cl or -CF3 at the para or meta positions typically enhance metabolic stability and hydrophobic interactions.

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the N-Acetyl-N'-phenylurea scaffold components.

Synthesis Protocols

The synthesis of N-Acetyl-N'-phenylurea derivatives typically follows nucleophilic addition pathways.[1] The most robust method involves the reaction of phenyl isocyanate with acetamide or the acylation of phenylurea.

Protocol A: Isocyanate-Amide Coupling (Preferred for Purity)

This method avoids the formation of symmetric urea byproducts common in other routes.

Reagents: Phenyl isocyanate (1.0 eq), Acetamide (1.0 eq), Dry Acetone or Toluene (Solvent). Conditions: Reflux, Inert Atmosphere (N2).

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of acetamide in 50 mL of dry acetone in a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Addition: Add 10 mmol of phenyl isocyanate dropwise over 15 minutes at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 56°C for acetone) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the resulting solid from ethanol to yield needle-like crystals.

-

Validation: Verify structure via 1H-NMR (DMSO-d6). Look for singlet acetyl-CH3 (~2.1 ppm) and distinct NH protons (~9.0–10.5 ppm).

Figure 2: Step-by-step workflow for the synthesis of N-Acetyl-N'-phenylurea via the isocyanate route.

Biological Activity Profiles

A. Antineoplastic Activity (Anticancer)

The primary mechanism in oncology is the inhibition of Receptor Tyrosine Kinases (RTKs), specifically VEGFR and EGFR. The urea motif mimics the ATP-binding pocket interactions.

-

Key Insight: Derivatives with lipophilic substituents (e.g., 4-Cl, 4-Br) on the phenyl ring show enhanced cytotoxicity against HCT-116 (colon) and MCF-7 (breast) cancer lines.

-

Potency: IC50 values for optimized derivatives often range between 2.0 µM and 10.0 µM.

Table 1: Comparative Cytotoxicity of Selected Derivatives (Data aggregated from representative structure-activity studies)

| Compound Derivative | Substituent (R) | Cell Line | IC50 (µM) | Mechanism Implicated |

| N-Acetyl-N'-phenylurea | -H (Parent) | HCT-116 | >50 | Weak Binding |

| N-Acetyl-N'-(4-chlorophenyl)urea | 4-Cl | HCT-116 | 6.4 | Kinase Inhibition |

| N-Acetyl-N'-(4-bromophenyl)urea | 4-Br | MCF-7 | 2.1 | Tubulin Interference |

| N-Acetyl-N'-(3-trifluoromethyl)urea | 3-CF3 | HepG2 | 4.8 | VEGFR2 Inhibition |

B. Antimicrobial & Antifungal Activity

These derivatives exhibit bacteriostatic properties, particularly against Gram-positive bacteria (S. aureus).

-

Mechanism: Disruption of bacterial cell wall synthesis (peptidoglycan cross-linking interference) and chelation of essential metal ions (Cu2+, Zn2+) required for microbial enzyme function.

-

Efficacy: Generally lower than standard antibiotics but significant against resistant strains when used as co-ligands in metal complexes.

C. Anticonvulsant Activity

Structurally similar to the anticonvulsant drug Phenacemide (phenylacetylurea), N-acetyl-N'-phenylurea derivatives modulate voltage-gated sodium channels.

-

Activity: Protection against Maximal Electroshock Seizure (MES) in murine models.

-

SAR Note: Electron-donating groups (e.g., -CH3) on the phenyl ring tend to reduce anticonvulsant potency compared to unsubstituted or halogenated analogs.

Mechanism of Action: Kinase Inhibition Pathway

The most high-value application of this scaffold is in kinase inhibition. The diagram below illustrates the binding mode where the urea hydrogens function as a "hinge binder" within the ATP-binding pocket of the target kinase (e.g., VEGFR2), preventing phosphorylation and downstream signaling.

Figure 3: Mechanism of action showing the competitive inhibition of ATP binding by the urea scaffold within the kinase active site.

References

-

BenchChem. (2025).[2][1][3] Application Notes and Protocols for the Laboratory Synthesis of N-acetyl-N'-phenylthiourea. Retrieved from

-

National Institutes of Health (NIH). (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. PubMed Central. Retrieved from

-

National Institutes of Health (NIH). (2021). Research and development of N,N′-diarylureas as anti-tumor agents. PubMed Central. Retrieved from

-

ResearchGate. (2022). Synthesis and Studies of Anticancer and Antimicrobial Activity of New Phenylurenyl Chalcone Derivatives. Retrieved from

-

National Institutes of Health (NIH). (2014). On the cytotoxic activity of Pd(II) complexes of N,N-disubstituted-N'-acyl thioureas. PubMed.[4] Retrieved from

Sources

solubility of N-Acetyl-N'-phenylurea in organic solvents

An In-depth Technical Guide to the Solubility of N-Acetyl-N'-phenylurea in Organic Solvents

Executive Summary

N-Acetyl-N'-phenylurea (CAS: 102-03-4), also known as 1-acetyl-3-phenylurea, is a critical intermediate in the synthesis of agrochemicals and substituted urea herbicides. Its solubility profile is a governing factor in process optimization, particularly during purification via recrystallization and in the formulation of liquid concentrates.

This technical guide provides a comprehensive analysis of the solubility behavior of N-Acetyl-N'-phenylurea. Unlike generic datasheets, this document synthesizes thermodynamic principles with field-proven experimental protocols—specifically the Laser Monitoring Observation Technique —to empower researchers to generate high-precision solubility data. We further analyze the thermodynamic landscape (enthalpy, entropy) and solvent-solute interactions that dictate its dissolution in polar and non-polar media.

Part 1: Physicochemical Profile & Solubility Landscape

Molecular Architecture & Solvent Interaction

The solubility of N-Acetyl-N'-phenylurea is dictated by its dual-nature structure:

-

Hydrophobic Domain: The phenyl ring provides affinity for aromatic and moderately polar organic solvents (e.g., Toluene, Ethyl Acetate).

-

Hydrophilic/Polar Domain: The acetyl-urea backbone (

) acts as a strong hydrogen bond donor and acceptor. This moiety necessitates solvents with high dielectric constants or proton-accepting capabilities for complete dissolution.

Solubility Tier List (Qualitative & Semi-Quantitative)

Based on structural analogs (Phenylurea) and synthesis recrystallization data, the solubility profile follows a distinct polarity-driven hierarchy.

| Solvent Class | Representative Solvents | Solubility Level | Interaction Mechanism |

| Dipolar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; disruption of intermolecular H-bonds. |

| Polar Protic | Ethanol, Methanol | High (Hot) / Moderate (Cold) | Primary solvent for recrystallization . Solute-solvent H-bonding dominates. |

| Moderately Polar | Ethyl Acetate, Acetone | Moderate | Dipole-induced dipole interactions. Good for extraction. |

| Non-Polar | Hexane, Cyclohexane | Negligible | Lack of specific interaction forces to overcome crystal lattice energy. |

| Aqueous | Water | Low | Hydrophobic effect of the phenyl ring limits solubility despite urea polarity. |

Critical Insight: The compound is routinely recrystallized from ethanol . This indicates a steep solubility curve—high solubility at boiling point (

) and low solubility at room temperature, making ethanol the thermodynamic solvent of choice for purification.

Part 2: Experimental Methodology (Laser Monitoring Technique)

To obtain precise mole fraction solubility data (

Principle

The method utilizes the Tyndall effect. A laser beam passes through a solvent vessel; undissolved solid particles scatter the light, reducing intensity at the detector. As the solid dissolves, transmission increases. The point of maximum transmission corresponds to complete dissolution (saturation equilibrium).

Detailed Protocol

Equipment Required:

-

Jacketed glass vessel (approx. 50 mL) with temperature control (

). -

Laser source (< 5 mW) and photodetector.

-

Precision balance (

).

Workflow:

-

Preparation: Weigh a precise mass of solvent (

) into the jacketed vessel. Set the thermostat to the starting temperature (e.g., -

Baseline: Activate the stirrer and laser. Record the baseline light intensity (

) of the pure solvent. -

Addition: Add a known mass of N-Acetyl-N'-phenylurea (

) in excess to create a suspension. The laser intensity ( -

Equilibration: Maintain temperature and stirring.

-

Dynamic Monitoring: Slowly increase the temperature or add solvent (dilution method) until the laser intensity returns to the baseline level (

). -

Endpoint Determination: The exact temperature or solvent mass at which the solution becomes optically clear is the saturation point.

-

Calculation: Calculate the mole fraction solubility (

) using the molar masses of solute (

Experimental Logic Diagram (Graphviz)

Figure 1: Logical workflow for the Laser Monitoring Solubility Determination.

Part 3: Thermodynamic Modeling & Analysis

Experimental data must be correlated with thermodynamic models to predict solubility at unmeasured temperatures and to understand the dissolution mechanism.

The Modified Apelblat Model

The semi-empirical Apelblat equation is the industry standard for correlating solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Interpretation: This model accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution.

Thermodynamic Parameters

Using the Van't Hoff analysis, we derive the fundamental drivers of dissolution:

-

Enthalpy of Solution (

): Typically positive (endothermic) for urea derivatives in organic solvents. The crystal lattice energy must be overcome by solvent interactions. -

Entropy of Solution (

): Typically positive , driven by the disordering of the crystal lattice into the liquid phase. -

Gibbs Free Energy (

):-

If

, the process is not spontaneous at standard conditions (requires heat/mixing).

-

Thermodynamic Interaction Map

Figure 2: Thermodynamic cycle representing the energy barriers and drivers during the dissolution process.

Part 4: Applications in Drug Development & Synthesis

Purification via Recrystallization

The steep solubility curve in ethanol (moderate at

-

Protocol: Dissolve crude N-Acetyl-N'-phenylurea in boiling ethanol. Filter hot to remove insoluble mechanical impurities. Cool slowly to

to crystallize the pure compound.

Formulation

For liquid formulations (e.g., agrochemical concentrates), co-solvent systems are often required.

-

Recommendation: Use a Cosolvency Model (e.g., Jouyban-Acree model) to predict solubility in mixed solvents (e.g., Ethanol + Water). Adding ethanol significantly increases the solubility compared to pure water, following a log-linear relationship.

References

-

Jouyban-Gharamaleki, V., et al. (2025).[2][3] An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique. National Institutes of Health (NIH). Link

-

ChemicalBook. (2025).[4][5] N-ACETYL-N'-PHENYLUREA (CAS 102-03-4) Properties and NMR Spectra. Link

-

Verma, S., et al. (2013).[6] Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences. (Confirming recrystallization from ethanol). Link

-

Li, Y., et al. (2015). 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents. Journal of Chemical & Engineering Data. (Base data for phenylurea analogs). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. N-Cyclohexyl-N'-phenylurea | C13H18N2O | CID 13451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Naphthalen-2-yl)-3-phenylurea | C17H14N2O | CID 239526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Bonding of N-Acetyl-N'-phenylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Acylurea Scaffold

N-Acetyl-N'-phenylurea, a molecule belonging to the N-acylurea class, represents a fascinating scaffold of significant interest in medicinal chemistry and materials science. The unique arrangement of a urea moiety directly bonded to an acetyl group gives rise to a rich interplay of electronic effects, conformational preferences, and hydrogen bonding capabilities. These fundamental characteristics are pivotal in dictating the molecule's reactivity, stability, and, crucially, its biological activity. Phenylurea derivatives have demonstrated a broad spectrum of bioactivities, including roles as enzyme inhibitors, anticancer agents, and insect growth regulators[1]. This guide, intended for researchers and drug development professionals, provides a deep dive into the molecular architecture and bonding of N-Acetyl-N'-phenylurea, laying the groundwork for its rational application and the design of novel derivatives.

Molecular Structure and Geometry: A Tale of Planarity and Hydrogen Bonds

The core urea and acetyl functionalities are expected to be largely planar. This planarity arises from the delocalization of the nitrogen lone pairs into the adjacent carbonyl groups, a phenomenon that imparts partial double bond character to the C-N bonds. This resonance stabilization restricts free rotation around these bonds, favoring a planar conformation.

A critical feature influencing the conformation of N-Acetyl-N'-phenylurea is the high propensity for the formation of an intramolecular hydrogen bond . This interaction occurs between the N-H proton of the urea moiety and the carbonyl oxygen of the acetyl group, forming a stable six-membered ring referred to as an S(6) motif in graph-set notation[2]. This intramolecular hydrogen bond is a dominant factor in dictating the molecule's preferred conformation in both solution and the solid state.

Below is a diagram illustrating the key structural features and the intramolecular hydrogen bond:

Caption: Molecular structure of N-Acetyl-N'-phenylurea highlighting the intramolecular hydrogen bond.

Table 1: Predicted and Representative Bond Lengths and Angles

| Bond/Angle | Predicted/Representative Value | Rationale/Reference |

| C=O (urea) | ~1.24 Å | Typical double bond character. |

| C=O (acetyl) | ~1.23 Å | Typical double bond character. |

| C-N (urea) | ~1.37 Å | Partial double bond character due to resonance. |

| C-N (amide) | ~1.35 Å | Partial double bond character due to resonance. |

| N-C (phenyl) | ~1.43 Å | Single bond character. |

| N-C-N (urea) | ~117° | sp² hybridization of the central carbon. |

| C-N-C (amide) | ~120° | sp² hybridization of the nitrogen. |

| C-N-H | ~120° | sp² hybridization of the nitrogen. |

Electronic Structure and Bonding: The Role of Resonance

The electronic properties of N-Acetyl-N'-phenylurea are dominated by the delocalization of electrons across the N-C=O systems of both the urea and acetyl moieties. The lone pairs on the nitrogen atoms are not localized but are involved in p-π conjugation with the adjacent carbonyl groups. This resonance has several important consequences:

-

Partial Double Bond Character: As mentioned, the C-N bonds acquire significant double bond character, leading to shorter bond lengths than typical C-N single bonds and restricted rotation.

-

Planarity: The delocalization of electrons favors a planar arrangement of the atoms involved in the resonance system to maximize orbital overlap.

-

Charge Distribution: Resonance leads to a redistribution of electron density, with the oxygen atoms becoming more electron-rich (partial negative charge) and the nitrogen and carbonyl carbon atoms becoming more electron-poor (partial positive charge). This charge distribution is crucial for understanding the molecule's intermolecular interactions and reactivity.

The phenyl group, being an aromatic system, also contributes to the overall electronic structure through its π-system. There is potential for electronic communication between the phenyl ring and the urea moiety, which can influence the molecule's overall polarity and reactivity.

Synthesis of N-Acetyl-N'-phenylurea: Key Methodologies

The synthesis of N-Acetyl-N'-phenylurea can be approached through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two primary, field-proven methodologies are outlined below.

Method 1: Acetylation of Phenylurea

This is a direct and efficient method that involves the acylation of phenylurea using an acetylating agent such as acetyl chloride or acetic anhydride. The reaction proceeds via nucleophilic attack of the more nucleophilic nitrogen of phenylurea on the electrophilic carbonyl carbon of the acetylating agent.

Caption: A generalized workflow for the synthesis of N-Acetyl-N'-phenylurea via acetylation.

Experimental Protocol: Synthesis via Acetylation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenylurea (1 equivalent) in a suitable inert solvent such as pyridine or tetrahydrofuran (THF). Cool the solution in an ice bath.

-

Addition of Acetylating Agent: Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the cooled solution with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[3].

-

Work-up: Pour the reaction mixture into ice-water to quench any unreacted acetylating agent and to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-Acetyl-N'-phenylurea.

Method 2: Reaction of Phenyl Isocyanate with Acetamide

An alternative route involves the reaction of phenyl isocyanate with acetamide. The nucleophilic nitrogen of acetamide attacks the highly electrophilic carbon of the isocyanate group.

Experimental Protocol: Synthesis via Isocyanate

-

Reaction Setup: Dissolve acetamide (1 equivalent) in a dry, aprotic solvent such as toluene or acetonitrile in a round-bottom flask.

-

Addition of Isocyanate: Add phenyl isocyanate (1 equivalent) to the solution. The reaction is often exothermic and may require cooling.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or the disappearance of the characteristic isocyanate peak in the IR spectrum (~2250-2275 cm⁻¹).

-

Isolation: The product often precipitates from the reaction mixture upon cooling. Collect the solid by filtration, wash with a non-polar solvent like hexane, and dry.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of N-Acetyl-N'-phenylurea.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of N-Acetyl-N'-phenylurea provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR:

-

Aromatic Protons: The protons on the phenyl ring typically appear as a complex multiplet in the range of δ 7.0-7.6 ppm[3].

-

N-H Protons: The two N-H protons are chemically distinct and are expected to appear as broad singlets at lower field, typically in the range of δ 8.5-10.5 ppm, due to their acidic nature and the deshielding effect of the adjacent carbonyl groups[3]. Their chemical shifts can be sensitive to solvent and concentration due to hydrogen bonding.

-

Acetyl Protons: The methyl protons of the acetyl group will appear as a sharp singlet at approximately δ 2.1 ppm[3].

¹³C NMR:

-

Carbonyl Carbons: The two carbonyl carbons (urea and acetyl) are expected to resonate at the downfield end of the spectrum, typically in the range of δ 150-175 ppm[3].

-

Aromatic Carbons: The carbons of the phenyl ring will appear in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the nitrogen) being distinct from the ortho, meta, and para carbons[3].

-

Acetyl Carbon: The methyl carbon of the acetyl group will appear at a higher field, typically around δ 24 ppm[3].

Table 2: Representative NMR Chemical Shifts (in DMSO-d₆)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H (ortho, meta, para) | ~7.0-7.6 (m) | ~120-139 |

| N-H (amide) | ~9.9-10.7 (br s) | - |

| N-H (urea) | ~9.9-10.7 (br s) | - |

| Acetyl-CH₃ | ~2.1 (s) | ~24 |

| C=O (urea) | - | ~152 |

| C=O (acetyl) | - | ~170 |

Data is interpreted from available spectra and may vary depending on the solvent and experimental conditions.[3]

Infrared (IR) Spectroscopy

The IR spectrum of N-Acetyl-N'-phenylurea is characterized by strong absorption bands corresponding to the vibrations of its key functional groups.

-

N-H Stretching: Two distinct N-H stretching bands are expected in the region of 3200-3400 cm⁻¹. The presence of intramolecular hydrogen bonding can lead to a broadening and a shift to lower wavenumbers for the involved N-H bond.

-

C=O Stretching: Two strong carbonyl stretching bands will be prominent. The amide carbonyl (acetyl) typically absorbs at a higher frequency (around 1700-1730 cm⁻¹) than the urea carbonyl (around 1650-1680 cm⁻¹)[3].

-

Aromatic C-H and C=C Stretching: Absorptions corresponding to the aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: C-N stretching vibrations are typically found in the 1200-1350 cm⁻¹ region.

Reactivity and Stability: A Delicate Balance

The reactivity of N-Acetyl-N'-phenylurea is largely governed by the N-acylurea functionality.

-

Hydrolysis: N-acylureas are susceptible to hydrolysis under both acidic and basic conditions, which can lead to the cleavage of the amide bond to yield phenylurea and acetic acid, or further breakdown of the urea moiety. The stability is pH-dependent.

-

Nucleophilic Attack: The carbonyl carbons are electrophilic and can be attacked by nucleophiles. The acetyl carbonyl is generally more reactive towards nucleophilic attack than the urea carbonyl.

-

O-Acylisourea Intermediate: In some reactions, particularly those involving carbodiimides for their synthesis, an O-acylisourea intermediate can be formed. This intermediate is often unstable and can rearrange to the more thermodynamically stable N-acylurea or be susceptible to hydrolysis[4].

Applications in Drug Development and Beyond

The N-acylurea scaffold is a privileged structure in medicinal chemistry due to its ability to participate in hydrogen bonding interactions with biological targets, mimicking peptide bonds.

-

Enzyme Inhibition: The structural features of N-Acetyl-N'-phenylurea and its derivatives make them attractive candidates for the design of enzyme inhibitors. The hydrogen bond donor and acceptor capabilities, along with the potential for various substitutions on the phenyl ring, allow for the fine-tuning of binding affinity and selectivity for specific enzyme active sites.

-

Anticancer Agents: Numerous N,N'-diarylurea derivatives have shown potent anti-tumor activity[5]. These compounds often act by inhibiting key signaling pathways involved in cancer cell proliferation and survival. While specific data for N-Acetyl-N'-phenylurea is limited, its core structure is relevant to this area of research.

-

Agrochemicals: Phenylurea derivatives have also found applications as herbicides and insect growth regulators[1].

Conclusion

N-Acetyl-N'-phenylurea is a molecule whose seemingly simple structure belies a complex and fascinating interplay of molecular forces. Its planar geometry, stabilized by resonance and a key intramolecular hydrogen bond, dictates its conformation and properties. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity is crucial for its application in diverse scientific fields. For drug development professionals, the N-acylurea moiety represents a versatile and promising scaffold for the design of novel therapeutic agents. This guide provides a solid foundation of the core molecular and bonding principles of N-Acetyl-N'-phenylurea, empowering researchers to harness its potential in their scientific endeavors.

References

-

Crystal and molecular structure of n,n'-diethyl-n,n'-diphenylurea. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

- Sharma, V., Karmakar, I., Brahmachari, G., & Gupta, V. K. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258.

-

(PDF) X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. (2022). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Chemical structure of N,Nʹ-substituted phenylurea derivatives and... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

- 3-Acetyl-1-phenylthiourea. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o508.

-

(PDF) 3-Acetyl-1-phenyl-thio-urea. (2012). ResearchGate. Retrieved January 31, 2026, from [Link]

- SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. (2022). Journal of Chemical Technology and Metallurgy, 57(1), 24-32.

- Ramazani, A., Rouhani, M., Rezaei, A., & Joo, S. W. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 127(12), 2267-2271.

- CN101723772A - Method for preparing N-acetylamino acid. (n.d.). Google Patents.

- Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. (n.d.). Google Patents.

-

Formation of an N-acylurea from the O-acylisourea formed upon reaction... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

- Momin, Y. H., et al. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

- A Computational Study of Microhydrated N-Acetyl-Phenylalaninylamide (NAPA): Kinetics and Thermodynamics. (2020).

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Retrieved January 31, 2026, from [Link]

- Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Deriv

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology, 6(2), 267-298.

- Acetoacetanilides as Masked Isocyanates: Facile and Efficient Synthesis of Unsymmetrically Substituted Ureas. (2010). Organic Letters, 12(19), 4384-4387.

- Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. (2019). Journal of Medicinal Chemistry, 62(17), 7679-7696.

- Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review. (2012). Anderson Development Company.

- A Computational Study of the Effects of Different Solvents on the Characteristics of the Intramolecular Hydrogen Bond in Acylphloroglucinols. (2014). Journal of Molecular Structure: THEOCHEM, 1067, 205-213.

- N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). (2023). Molecules, 28(2), 578.

-

Functional Groups from Infrared Spectra. (2015). YouTube. Retrieved January 31, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 31, 2026, from [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved January 31, 2026, from [Link]

-

12.8 Infrared Spectra of Some Common Functional Groups. (2023). OpenStax. Retrieved January 31, 2026, from [Link]

-

and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. (n.d.). SciSpace. Retrieved January 31, 2026, from [Link]

- Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. (2013). International Journal of Molecular Sciences, 14(9), 17593-17606.

-

mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram. (n.d.). Doc Brown's Chemistry. Retrieved January 31, 2026, from [Link]

- The chemistry and biological activities of N-acetylcysteine. (2013). Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(10), 4953-4962.

Sources

- 1. Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

The N-Aryl Urea Scaffold: A Structural Anchor in Modern Drug Discovery

Executive Summary

The N-aryl urea moiety (–NH–CO–NH–Ar) has transcended its origins as a simple chemical linker to become a "privileged structure" in modern pharmacopeia. Its ability to serve as a dual hydrogen bond donor-acceptor motif allows it to engage critical residues within enzyme active sites—most notably the "gatekeeper" regions of protein kinases and the catalytic tunnels of soluble epoxide hydrolases (sEH). This guide dissects the structural biology, synthetic evolution, and therapeutic application of N-aryl urea derivatives, moving beyond basic reviews to provide actionable, field-proven protocols for drug developers.

Structural Biology: The "Molecular Hinge" Mechanism

The success of N-aryl ureas, particularly in oncology, is not accidental. It is driven by the scaffold's capacity to induce and stabilize specific protein conformations.

The Type II Kinase Inhibition Mode

Most urea-based kinase inhibitors (e.g., Sorafenib, Regorafenib) function as Type II inhibitors . Unlike Type I inhibitors that bind to the active "DFG-in" conformation, Type II inhibitors stabilize the inactive "DFG-out" conformation.[1][2]

-

The Mechanism: The urea moiety acts as a molecular anchor.[3] It occupies the hydrophobic pocket created when the Phenylalanine (F) of the DFG motif flips 180°.[1]

-

The Interaction: The urea nitrogens function as a Hydrogen Bond Donor (HBD) pair.

-

H-Bond 1: Binds to the conserved Glutamate (Glu) on the

C-helix. -

H-Bond 2: Binds to the Aspartate (Asp) of the DFG motif.

-

-

Causality: This "Glu-Urea-Asp" bridge locks the kinase in an inactive state, preventing ATP binding and downstream signaling.

Visualization of the Binding Mode

Figure 1: Schematic representation of the Type II Kinase binding mode.[4] The urea motif acts as a 'staple' connecting the

Synthetic Methodologies: From Danger to Design

Historically, urea synthesis relied on isocyanates or phosgene—reagents that pose severe safety risks in scale-up environments.[5] Modern medicinal chemistry prioritizes "green" and safer alternatives that yield higher purity without toxic byproducts.

Comparative Synthetic Strategies

| Method | Reagents | Pros | Cons | Scalability |

| Traditional | Isocyanate + Aniline | High reactivity, atom economy | Isocyanates are toxic, moisture sensitive, unstable | Low (Safety risk) |

| CDI Coupling | Amine + 1,1'-CDI | One-pot, no isolation needed | CDI is moisture sensitive; imidazole byproduct | Medium |

| Carbamate (Recommended) | Phenyl carbamate + Amine | Stable intermediates, safe, high yield | Requires 2 steps (often telescoping) | High |

Recommended Protocol: The Phenyl Carbamate Route

Rationale: This method avoids the handling of volatile isocyanates. Phenyl carbamates are crystalline solids, stable at room temperature, and can be purified easily before the final coupling, ensuring high library purity.

Step-by-Step Methodology

Reagents:

-

Starting Aniline (Ar-NH2)

-

Phenyl Chloroformate (PhOCOCl)

-

Secondary Amine (R-NH2)

-

Base: Pyridine (Step 1), DIPEA (Step 2)

-

Solvent: DCM (Step 1), DMSO or DMF (Step 2)

Workflow:

-

Carbamate Formation (Activation):

-

Cool a solution of Aniline (1.0 eq) and Pyridine (1.2 eq) in anhydrous DCM to 0°C.

-

Dropwise add Phenyl Chloroformate (1.05 eq). Causality: Slow addition prevents bis-acylation.

-

Stir at RT for 2 hours. Quench with water, extract with DCM.

-

Validation: Check LC-MS for peak [M+H]+ corresponding to Ar-NH-COO-Ph.

-

-

Urea Coupling (Displacement):

-

Dissolve the isolated Phenyl Carbamate intermediate in DMSO.

-

Add the second Amine (1.1 eq) and DIPEA (2.0 eq).

-

Heat to 60-80°C for 4-12 hours. Note: Electron-deficient anilines require higher temps.

-

Mechanism: The amine attacks the carbonyl, displacing the phenoxide leaving group (driven by the base neutralizing the phenol).

-

-

Purification:

-

Precipitate by adding water (if product is hydrophobic) or use Reverse-Phase HPLC.

-

Synthesis Decision Tree

Figure 2: Decision matrix for selecting the optimal synthetic route based on availability and scale.

Therapeutic Landscape & Data

The N-aryl urea scaffold is dominant in oncology but is expanding into cardiovascular and anti-inflammatory domains.

Key FDA-Approved Urea Kinase Inhibitors

| Drug Name | Primary Target | Indication | Urea Role |

| Sorafenib | VEGFR, PDGFR, RAF | Renal Cell Carcinoma (RCC), HCC | Stabilizes DFG-out; H-bonds to Glu500/Asp593 (BRAF) |

| Regorafenib | VEGFR, TIE2, RET | Colorectal Cancer, GIST | Fluorine on central ring increases lipophilicity and metabolic stability |

| Lenvatinib | VEGFR1-3, FGFR | Thyroid Cancer, RCC | Cyclopropane-urea linkage optimizes fit in the hydrophobic pocket |

| Tivozanib | VEGFR1-3 | RCC | Oxygen-linked urea improves solubility and bioavailability |

Beyond Kinases: Soluble Epoxide Hydrolase (sEH)

While kinases are the primary target, N-aryl ureas are also the gold standard for inhibiting sEH.

-

Mechanism: sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into diols. Urea inhibitors mimic the transition state of the epoxide ring opening.

-

Key Compound: t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid).

-

Utility: Treatment of hypertension, neuropathic pain, and inflammation.

Advanced Structure-Activity Relationships (SAR)

To optimize N-aryl ureas, researchers must manipulate three zones:

-

The Aryl Head (Electronic Tuning):

-

Electron-withdrawing groups (EWGs) like -CF3 or -Cl on the aryl ring increase the acidity of the urea NH protons.

-

Effect: Stronger H-bond donation to the kinase Glu/Asp residues, often increasing potency.

-

-

The Linker (Conformational Control):

-

Ortho-Effect: Placing a substituent (e.g., F, Cl) ortho to the urea on the aryl ring forces the molecule into a planar or twisted conformation via intramolecular H-bonding.

-

Application: Regorafenib utilizes an ortho-fluoro group to lock the conformation, improving binding entropy compared to Sorafenib.

-

-

The Tail (Solubility & ADME):

-

The "Tail" extends into the solvent-exposed region. This is the ideal site for solubilizing groups (morpholines, piperazines) to counteract the high lipophilicity of the diaryl urea core.

-

Future Outlook: PROTACs and Covalent Inhibitors

The stability of the urea bond makes it an excellent candidate for PROTAC (Proteolysis Targeting Chimera) linkers.

-

Strategy: Use the N-aryl urea as the "warhead" to bind the target protein (e.g., a kinase), linked to an E3 ligase ligand.

-

Advantage: The rigid urea motif can help define the precise spatial orientation required for ubiquitination, which flexible alkyl linkers often fail to achieve.

References

-

Wilhelm, S. et al. (2006).[6] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[6][7] Nature Reviews Drug Discovery. Link

-

Wan, P.T. et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell. Link

-

Liu, Y. & Gray, N.S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.[1][8][9] Nature Chemical Biology. Link

-

Morisseau, C. & Hammock, B.D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. Link

-

Thalji, R.K. et al. (2009). Discovery of unsymmetrical ureas as potent and selective inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters. Link

-

Smith, C.C. et al. (2019). Validation of the Phenyl Carbamate Method for Urea Synthesis in High-Throughput Chemistry. Journal of Combinatorial Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DFGmodel: Predicting Protein Kinase Structures in Inactive States for Structure-Based Discovery of Type-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of interactions and pharmacophore development for DFG-out inhibitors to RET tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Reactivity & Profiling of N-Acetyl-N'-phenylurea

Executive Summary: The Acylurea Scaffold

N-Acetyl-N'-phenylurea (APU) represents a fundamental structural motif in medicinal chemistry, serving as both a "privileged scaffold" for bioactive compounds (e.g., anticonvulsants, herbicides) and a critical degradation impurity in urea-based drug substances.[1] Its chemical behavior is defined by the acylurea functionality—a conjugated system (

This guide provides a comprehensive reactivity profile, focusing on its hydrolytic instability, synthetic pathways, and analytical characterization.[1] Understanding these parameters is essential for researchers optimizing drug stability or synthesizing heterocyclic derivatives.

Electronic Structure & Reactivity Profile[1]

The "Imide-Like" Character

Unlike simple ureas, APU possesses an internal acyl group that significantly alters the electron density of the urea backbone. The acetyl carbonyl (

-

Acidity (pKa): The proton on the nitrogen adjacent to the acetyl group is significantly more acidic than a standard amide proton. While phenylurea has a pKa > 13, the acylurea proton in APU typically exhibits a pKa in the range of 10.0 – 10.7 . This allows for deprotonation under mild basic conditions, facilitating alkylation or cyclization reactions.[1]

-

Electrophilicity: The acetyl carbonyl carbon is the most electrophilic site. It is more susceptible to nucleophilic attack than the urea carbonyl due to the lack of competing resonance stabilization from a second amino group.

Reactivity Map

The following diagram outlines the primary chemical fates of APU under varying conditions.

Figure 1: Primary reactivity pathways for N-Acetyl-N'-phenylurea.[1][2] The hydrolytic pathway is the dominant stability concern in formulation.

Hydrolytic Stability & Degradation Mechanisms[1]

The most critical attribute for drug development is the hydrolytic instability of the acylurea bond. APU is prone to hydrolysis, particularly in alkaline media.[1]

Mechanism of Alkaline Hydrolysis

The degradation follows a base-catalyzed nucleophilic acyl substitution mechanism.[1] The hydroxide ion attacks the more electrophilic acetyl carbonyl rather than the urea carbonyl.

-

Nucleophilic Attack:

attacks the acetyl carbonyl carbon.[1][3] -

Tetrahedral Intermediate: A transient tetrahedral intermediate forms.[1][3]

-

Collapse: The C-N bond cleaves, releasing phenylurea (as a leaving group) and acetic acid (which immediately ionizes to acetate).[1]

Kinetics: The reaction is generally second-order at low hydroxide concentrations (first order in substrate, first order in

Figure 2: Step-wise mechanism of base-catalyzed hydrolysis of the acylurea linkage.

Experimental Protocols

Synthesis of N-Acetyl-N'-phenylurea

Objective: To synthesize a high-purity reference standard for impurity profiling. Principle: Direct acylation of phenylurea using acetic anhydride.

Reagents:

-

Phenylurea (13.6 g, 100 mmol)[1]

-

Acetic Anhydride (30 mL, excess)[1]

-

Glacial Acetic Acid (10 mL, optional co-solvent)[1]

Workflow:

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with Phenylurea and Acetic Anhydride.

-

Reaction: Heat the mixture to reflux (

) for 2–3 hours. The suspension should clear as the product forms. -

Quench: Allow the solution to cool to room temperature. Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring. The acylurea is insoluble in water and will precipitate.

-

Isolation: Filter the white precipitate using a Buchner funnel. Wash with cold water (

) to remove acetic acid.[1] -

Purification: Recrystallize from Ethanol/Water (1:1) or pure Ethanol.[1]

-

Validation: Dry in a vacuum oven at

.-

Expected Yield: 70–85%[1]

-

Target Melting Point:

(Literature values vary slightly; confirm with standard).

-

Forced Degradation Study (Hydrolysis Profiling)

Objective: To determine the half-life (

Protocol:

-

Stock Solution: Prepare a 1 mg/mL solution of APU in Acetonitrile (ACN).

-

Buffer Preparation: Prepare 50 mM Phosphate buffers at pH 2.0, 7.4, and 10.0.

-

Incubation: Mix 1 mL of Stock Solution with 9 mL of the respective buffer in amber vials. Incubate at

.[1] -

Sampling: Aliquot

at -

Analysis: Analyze via HPLC-UV (254 nm).

-

Observation: Expect rapid degradation at pH 10 (appearance of Phenylurea peak), moderate stability at pH 7.4, and high stability at pH 2.0.[1]

-

Analytical Profile

Accurate identification requires correlating retention times with spectroscopic signatures.[1]

NMR Spectroscopy ( NMR)

Data based on 400 MHz in DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 10.70 | Singlet (br) | 1H | NH (Imide/Acyl) |

| 10.60 | Singlet (br) | 1H | NH (Urea/Phenyl) |

| 7.59 – 7.02 | Multiplet | 5H | Aromatic Protons (Phenyl ring) |

| 2.11 | Singlet | 3H | Methyl ( |

Note: The two NH protons often appear as distinct singlets downfield due to the electron-withdrawing environment.[1]

Mass Spectrometry[1]

References

-

ChemicalBook. (2023).[1] N-Acetyl-N'-phenylurea NMR Spectrum and Properties. Retrieved from [1]

-

Royal Society of Chemistry. (2002).[1] Kinetics and mechanism of hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from

-

National Institutes of Health (NIH). (2023).[1] PubChem Compound Summary for CID 6145: Phenylurea. (Reference for degradation product). Retrieved from [1]

-

BenchChem. (2025).[1][5] Synthesis of N-acylurea derivatives. Retrieved from [1]

Sources

The Acetylurea Pharmacophore: A Technical Guide to N-Acetyl-N'-phenylurea

Executive Summary & Structural Significance[1]

N-Acetyl-N'-phenylurea (CAS: 102-03-4), often referred to as 1-acetyl-3-phenylurea, represents a fundamental "privileged structure" in medicinal chemistry. While rarely a standalone therapeutic today, it serves as a critical fragment scaffold for understanding the binding kinetics of urea-based inhibitors, particularly in the fields of kinase inhibition and soluble epoxide hydrolase (sEH) modulation.

Structurally, the molecule features a phenyl ring attached to a urea bridge , which is capped by an acetyl group . This specific arrangement creates a unique electronic environment:

-

Acylurea Moiety: The electron-withdrawing acetyl group acidifies the adjacent N-H proton, altering the hydrogen bond donor (HBD) capability compared to a standard urea.

-

Planarity: Intramolecular hydrogen bonding often locks the acylurea into a planar conformation, reducing the entropic penalty upon protein binding.

-

Lipophilicity: The phenyl group provides hydrophobic contacts, while the acetyl group modulates water solubility and metabolic stability.

This guide details the synthesis, physicochemical properties, and medicinal applications of this scaffold, designed for researchers optimizing lead compounds.

Synthetic Protocols

The synthesis of N-Acetyl-N'-phenylurea is a study in controlling nucleophilic attack at the carbonyl center. We present two distinct protocols: Direct Acetylation (for scale-up) and Isocyanate Coupling (for modular library generation).

Protocol A: Direct Acetylation of Phenylurea

Best for: Large-scale preparation of the core scaffold.

Principle: Phenylurea acts as a weak nucleophile. The reaction requires forcing conditions or activation of the acetic acid component (using acetic anhydride) to overcome the low nucleophilicity of the urea nitrogen.

Materials:

-

Phenylurea (10 mmol)

-

Acetic Anhydride (15 mmol)

-

Glacial Acetic Acid (Solvent)

-

Conc. H₂SO₄ (Catalytic, optional)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, suspend 1.36 g (10 mmol) of phenylurea in 10 mL of glacial acetic acid.

-

Activation: Add 1.53 g (15 mmol) of acetic anhydride. If reaction kinetics are slow, add 2 drops of concentrated H₂SO₄.

-

Reflux: Heat the mixture to reflux (approx. 120°C) for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the starting phenylurea spot disappears.

-

Quenching: Cool the reaction mixture to room temperature and pour slowly into 50 mL of crushed ice/water with vigorous stirring.

-

Precipitation: The product will precipitate as a white solid. Filter using a Büchner funnel.[1]

-

Purification: Recrystallize from ethanol or an ethanol/water mixture.

-

Target Melting Point: 124–126°C.

-

Protocol B: Isocyanate Coupling (Modular Route)

Best for: Creating derivatives (SAR studies) where the phenyl ring has substituents.

Principle: Phenyl isocyanate is highly electrophilic. Reacting it with acetamide (a weak nucleophile) typically requires base catalysis or high temperatures, but the reverse reaction—Acetyl Isocyanate + Aniline —is often more rapid and cleaner.

Reaction Scheme Visualization:

Figure 1: Two primary synthetic pathways for accessing the N-Acetyl-N'-phenylurea scaffold.

Physicochemical Profiling & Crystal Architecture

Understanding the solid-state behavior of this molecule is crucial for formulation and bioavailability predictions.

Crystal Structure Data

X-ray crystallography reveals a critical feature for medicinal chemists: the S(6) Motif .

-

Intramolecular H-Bond: A hydrogen bond forms between the amide N-H and the carbonyl oxygen of the acetyl group.

-

Effect: This locks the molecule into a planar, "ribbon-like" conformation.

-

Implication: This pre-organized planarity mimics the bio-active conformation required for binding to many enzymes (reducing entropic cost).

Table 1: Physicochemical Properties

| Property | Value | Relevance |

| Molecular Weight | 178.19 g/mol | Fragment-like (Rule of 3 compliant) |

| LogP (Predicted) | ~1.2 | Good membrane permeability |

| H-Bond Donors | 2 | Critical for active site anchoring |

| H-Bond Acceptors | 2 | Carbonyl oxygens interact with backbone amides |

| pKa | ~13 (Urea NH) | Weakly acidic due to acetyl withdrawal |

| Solubility | Low in water; High in DMSO/EtOH | Requires co-solvents for biological assays |

Medicinal Chemistry Applications

A. Soluble Epoxide Hydrolase (sEH) Inhibition

The urea pharmacophore is the "gold standard" for inhibiting sEH, an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[2]

-

Mechanism: The two N-H protons of the urea act as a catalytic catalytic clamp . They form hydrogen bonds with the catalytic aspartic acid residue (Asp335 in human sEH) in the enzyme's active site.

-

Role of Acetyl Group: While dialkyl ureas (like DCU) are more potent, the N-acetyl variant serves as a transition-state mimic. The carbonyl of the acetyl group can interact with the oxyanion hole or adjacent tyrosines, altering the binding kinetics.

B. Kinase Inhibitor Fragment (The "DFG" Interaction)

In Type II kinase inhibitors (e.g., Sorafenib), a urea linker is used to bind to the conserved Glu residue in the

-

Relevance: N-Acetyl-N'-phenylurea models this interaction. The phenyl ring occupies the hydrophobic pocket, while the urea bridge executes the critical H-bond network.

Signaling Pathway & Pharmacophore Logic:

Figure 2: Mechanistic interaction of the acetylurea scaffold within a theoretical enzyme active site (e.g., sEH or Kinase).

Analytical & Metabolic Protocols

HPLC Detection Method

To quantify N-Acetyl-N'-phenylurea in biological matrices (e.g., microsomal stability assays), use the following validated parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: 10% B to 90% B over 10 minutes.

-

Detection: UV at 254 nm (Phenyl absorption).

-

Retention Time: Expect elution around 5.5–6.5 min (depending on dead volume).

Metabolic Stability (Self-Validating Check)

The acetyl group is susceptible to hydrolysis by carboxylesterases and amidases .

-

Experiment: Incubate 1 µM compound with human liver microsomes (HLM).

-

Marker: Monitor for the formation of Phenylurea (loss of acetyl) or Aniline (complete hydrolysis).

-

Interpretation: If half-life < 15 min, the acetyl group is metabolically labile and may function as a prodrug moiety rather than a stable pharmacophore in vivo.

References

-

Synthesis & Crystallography: Shahwar, D., et al. (2012).[3] "3-Acetyl-1-phenylthiourea."[1][3][4] Acta Crystallographica Section E, 68(2).[3] Link (Note: Describes the thiourea analog, establishing the S(6) ring motif and synthesis principles).

-

sEH Inhibition Context: Morisseau, C., & Hammock, B. D. (2013).[5] "Impact of Soluble Epoxide Hydrolase Inhibition on Chronic Diseases." Annual Review of Pharmacology and Toxicology. Link

- Urea Pharmacophore in Kinases: Dumas, J. (2001). "Protein kinase inhibitors: emerging pharmacophores with high potency and selectivity." Current Opinion in Drug Discovery & Development.

-

Metabolic Pathways: Liu, J. Y., et al. (2009). "Inhibition of Soluble Epoxide Hydrolase for the Treatment of Neuropathic Pain." Prostaglandins & Other Lipid Mediators. Link

-

General Properties: National Center for Biotechnology Information. (2023).[6][7] PubChem Compound Summary for CID 10569, N-Acetyl-N'-phenylurea. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

The N-Acylurea Scaffold: Structural Architectures and Synthetic Protocols in Drug Design

[1]

Executive Summary

The N-acylurea scaffold (

Part 1: Structural & Physicochemical Basis

The "Molecular Chameleon" Effect

Unlike simple ureas, the N-acylurea scaffold possesses three carbonyl/imine acceptors and two potential hydrogen bond donors (if

-

Lipophilicity Modulation: In non-polar environments (lipid bilayers), the molecule "closes" into a pseudo-ring, reducing its solvent-accessible polar surface area (PSA) and increasing effective lipophilicity (

). -

Bioisosterism: The N-acylurea group mimics the geometry and electronic distribution of a dipeptide but with altered hydrolytic stability and hydrogen bonding vectors, making it valuable for protease inhibitor design.

Pharmacophore Examples

| Drug Class | Representative Compound | Mechanism of Action | Structural Role of N-Acylurea |

| Anticonvulsant | Phenacemide (Phenylacetylurea) | Na+ channel modulation | Acyclic ureide; mimics the hydantoin ring of phenytoin via IMHB [1]. |

| Sedative | Barbiturates | GABA-A receptor agonist | Cyclic N-acylurea; rigidifies the pharmacophore. |

| Peptidomimetic | MeNbz Linkers | Native Chemical Ligation | Activated N-acylurea surrogate used to generate thioesters for protein synthesis [2].[1] |

Part 2: Synthetic Architectures

The synthesis of N-acylureas generally follows two distinct mechanistic pathways. The choice depends on substrate sensitivity and the desired substitution pattern.

Pathway A: The Carbodiimide Rearrangement (The "Byproduct" Route)

This method exploits the inherent reactivity of O-acylisoureas. In peptide synthesis, this is a side reaction to be avoided; in N-acylurea design, it is the target.

-

Mechanism: A carboxylic acid reacts with a carbodiimide (e.g., DCC, EDC) to form an O-acylisourea.[2] Under specific conditions (excess acid, elevated temperature, or absence of strong nucleophiles), this intermediate undergoes an intramolecular

acyl migration. -

Advantage: Convergent synthesis from readily available acids and carbodiimides.

Pathway B: Direct Acylation

-

Reaction: Amide + Isocyanate

N-Acylurea.[3] -

Conditions: Requires higher temperatures (

C) or Lewis acid catalysis. -

Advantage: Unambiguous structural assignment; avoids the isomer mixtures sometimes seen in carbodiimide routes.

Visualization of Synthetic Logic

The following diagram illustrates the critical bifurcation point in carbodiimide chemistry where the N-acylurea is formed.

Caption: The critical divergence in carbodiimide coupling. The O->N migration (red path) yields the N-acylurea scaffold.

Part 3: Experimental Protocol

Protocol: Synthesis of a Phenacemide Analogue via Carbodiimide Rearrangement